[2-(Thiophen-2-yl)ethyl]thiourea
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Overview
Description
[2-(Thiophen-2-yl)ethyl]thiourea is a chemical compound with the molecular formula C7H10N2S2 It consists of a thiophene ring attached to an ethyl group, which is further connected to a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Thiophen-2-yl)ethyl]thiourea typically involves the reaction of 2-thiopheneethylamine with thiocyanate or isothiocyanate compounds. One common method is the reaction of 2-thiopheneethylamine with ammonium thiocyanate in the presence of hydrochloric acid, which yields this compound under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
[2-(Thiophen-2-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiourea moiety can be reduced to form corresponding amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
[2-(Thiophen-2-yl)ethyl]thiourea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use as an anti-inflammatory or antimicrobial agent.
Mechanism of Action
The mechanism of action of [2-(Thiophen-2-yl)ethyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Thiourea: A simpler analog with similar reactivity but lacking the thiophene ring.
2-Thiopheneethylamine: Lacks the thiourea moiety but retains the thiophene ring.
Thiophene-2-carboxamide: Contains a thiophene ring and an amide group instead of a thiourea moiety.
Uniqueness
[2-(Thiophen-2-yl)ethyl]thiourea is unique due to the presence of both the thiophene ring and the thiourea moiety. This combination allows it to participate in a wider range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
2-thiophen-2-ylethylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S2/c8-7(10)9-4-3-6-2-1-5-11-6/h1-2,5H,3-4H2,(H3,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVAHRUILJWLDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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